molecular formula C15H17N3S2 B2996661 4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338416-20-9

4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2996661
CAS RN: 338416-20-9
M. Wt: 303.44
InChI Key: UPQJYBVBHXLNGM-UHFFFAOYSA-N
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Description

4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C15H17N3S2 and its molecular weight is 303.44. The purity is usually 95%.
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Scientific Research Applications

Antifolate Inhibitors and Antitumor Agents

Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold, including variations with substituted phenylsulfanyl groups, have been synthesized and evaluated as potential inhibitors of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine monophosphate (dTMP). These compounds were explored for their antitumor and antibacterial properties. Notably, certain analogues demonstrated significant potency against human TS, indicating potential as nonclassical antifolate inhibitors with applications in cancer treatment (Gangjee et al., 1996).

Crystal Structure and Molecular Conformation Studies

Investigations into the molecular conformation of compounds containing the pyrrolo[2,3-d]pyrimidine and related structures have revealed insights into their crystal packing and intermolecular interactions. For instance, the study of 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine showcased an unusual folded conformation, highlighting the potential for diverse chemical behavior and applications based on molecular structure (Avasthi et al., 2003).

Dihydrofolate Reductase Inhibitors

Further research has developed novel nonclassical 2,4-diamino-6-methyl-5-substituted-7H-pyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase (DHFR), with implications as antitumor agents. The exploration of various substituents on the phenylsulfanyl ring has contributed to the understanding of structural requirements for enzyme inhibition, offering pathways to new cancer therapies (Gangjee, Jain, & Queener, 2005).

Nonlinear Optical Materials

The pyrimidine ring's widespread presence in nature and its importance in biological systems have motivated studies into its derivatives for potential applications in medicine and nonlinear optics (NLO). Research into thiopyrimidine derivatives has explored their electronic, linear, and NLO properties, finding that some compounds exhibit considerable NLO character, recommending them for optoelectronic applications (Hussain et al., 2020).

Synthesis and Reactivity

The synthesis and reactivity of pyrimidinyl sulphones and sulphoxides, including derivatives of the pyrrolo[2,3-d]pyrimidine class, have been thoroughly investigated. These studies provide foundational knowledge for developing new chemical entities with varied applications, ranging from pharmaceuticals to materials science (Brown & Ford, 1967).

properties

IUPAC Name

4-methyl-2-methylsulfanyl-7-(3-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S2/c1-10-13-7-8-18(14(13)17-15(16-10)20-3)11-5-4-6-12(9-11)19-2/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQJYBVBHXLNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SC)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

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